![molecular formula C20H20N2O4S B6548972 ethyl 4,6-dimethyl-2-(2-phenoxyacetamido)thieno[2,3-b]pyridine-3-carboxylate CAS No. 1040658-49-8](/img/structure/B6548972.png)
ethyl 4,6-dimethyl-2-(2-phenoxyacetamido)thieno[2,3-b]pyridine-3-carboxylate
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Description
This compound is a derivative of thieno[2,3-b]pyridine . Thieno[2,3-b]pyridines are an important class of chemical compounds with diverse biological activities . They are used in the synthesis of various drugs, especially antiviral and anticancer ones .
Synthesis Analysis
The synthesis of this compound involves the cyclization of ethyl 4,6-dimethyl-3-[(cyanoacetyl)amino]thieno[2,3-b]-pyridine-2-carboxylate . This process yields 2,4-dihydroxy-7,9-dimethylthieno[2,3-b: 4,5-b′]dipyridine-3-carbonitrile . The synthesis involves reactions with primary and secondary amines .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a thieno[2,3-b]pyridine core with various functional groups attached . The cyclization process mentioned in the synthesis analysis results in a tautomeric equilibrium, which has been studied using DFT quantum chemical calculations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce the β-keto amides . These β-keto amides are then cyclized to form the final product .Mechanism of Action
Target of Action
The primary target of ethyl 4,6-dimethyl-2-(2-phenoxyacetamido)thieno[2,3-b]pyridine-3-carboxylate is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
The compound interacts with the GABA A receptor at two sites: the benzamidine site of subsite 1 and subsite 3 of the ECD interface . This interaction suggests an inhibitory effect on the target .
Biochemical Pathways
The compound is part of the thieno[2,3-b]pyridine class of compounds, which are known for their neurotropic activity . These compounds can affect various biochemical pathways, leading to potential therapeutic effects for central nervous system diseases .
Result of Action
The compound’s interaction with the GABA A receptor suggests it may have an anticonvulsant effect . Additionally, some thieno[2,3-b]pyridine derivatives have been found to exhibit anxiolytic and behavior activating effects .
Future Directions
The future directions for this compound could involve further exploration of its biological activities, given the known neurotropic activity of thieno[2,3-b]pyridine derivatives . Additionally, the development of more effective and low-toxic anticonvulsant compounds continues to be a relevant area of research .
properties
IUPAC Name |
ethyl 4,6-dimethyl-2-[(2-phenoxyacetyl)amino]thieno[2,3-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-4-25-20(24)17-16-12(2)10-13(3)21-18(16)27-19(17)22-15(23)11-26-14-8-6-5-7-9-14/h5-10H,4,11H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBHXZIQVIUSCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C(=CC(=N2)C)C)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,6-dimethyl-2-(2-phenoxyacetamido)thieno[2,3-b]pyridine-3-carboxylate |
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